molecular formula C11H8Cl2N2 B8525817 3-(2,6-Dichlorophenyl)glutaronitrile

3-(2,6-Dichlorophenyl)glutaronitrile

Cat. No.: B8525817
M. Wt: 239.10 g/mol
InChI Key: VMPFZDLTJUWEPD-UHFFFAOYSA-N
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Description

3-(2,6-Dichlorophenyl)glutaronitrile is a nitrile derivative featuring a glutaronitrile backbone substituted with a 2,6-dichlorophenyl group. The compound’s structure combines a rigid aromatic system (due to the 2,6-dichloro substitution pattern) with a flexible aliphatic nitrile chain.

Properties

Molecular Formula

C11H8Cl2N2

Molecular Weight

239.10 g/mol

IUPAC Name

3-(2,6-dichlorophenyl)pentanedinitrile

InChI

InChI=1S/C11H8Cl2N2/c12-9-2-1-3-10(13)11(9)8(4-6-14)5-7-15/h1-3,8H,4-5H2

InChI Key

VMPFZDLTJUWEPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(CC#N)CC#N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The 2,6-dichlorophenyl group in 3-(2,6-Dichlorophenyl)glutaronitrile distinguishes it from other dichlorophenyl-substituted analogs. For example:

  • 3-(3,5-Dichlorophenyl)-1,1-dimethylurea : This urea derivative has chlorine atoms at the 3,5 positions on the phenyl ring, creating a symmetrical substitution pattern. The electron-withdrawing chlorine atoms enhance the compound’s stability and hydrogen-bonding capacity, which is critical for herbicide activity (e.g., diuron analogs) .

Key Insight : The 2,6-dichloro configuration in the target compound introduces significant steric hindrance, which may reduce rotational freedom and alter binding interactions in biological or material systems compared to 3,5- or 2,4-substituted analogs.

Backbone Functional Groups

The glutaronitrile backbone differs markedly from urea or amide-based structures in similar compounds:

  • Urea Derivatives (e.g., 3-(2,6-Dichlorophenyl)-1,1-dimethylurea) : The urea group (–NH–CO–NH–) enables hydrogen bonding, enhancing interactions with biological targets like enzymes or receptors. This is leveraged in herbicides such as diuron .
  • Amide-Based Compounds (e.g., RWJ56110) : Complex amide backbones, as seen in , facilitate binding to G-protein-coupled receptors (GPCRs) due to conformational flexibility and hydrogen-bonding motifs.

Physicochemical and Analytical Properties

The table below summarizes critical properties of this compound and analogs:

Compound Backbone Substituent Positions Key Applications LogP (Predicted)
This compound Glutaronitrile 2,6-dichlorophenyl Synthetic intermediate, materials ~2.8
3-(3,5-Dichlorophenyl)-1,1-dimethylurea Urea 3,5-dichlorophenyl Herbicides, chromatography ~3.1
RWJ56110 Amide 2,6-dichlorophenyl GPCR modulation (e.g., thrombin) ~4.5

Notes:

  • LogP values are estimated using fragment-based methods. The lower LogP of glutaronitrile derivatives suggests higher polarity, favoring aqueous solubility over lipid membrane penetration.
  • Urea and amide analogs are prioritized in drug discovery due to their bioactivity, whereas nitriles may serve as inert intermediates or specialty polymers .

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